Cas no 874219-19-9 (4-Fluoro-3-(methylcarbamoyl)phenylboronic acid)

4-Fluoro-3-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring both a fluorine substituent and a methylcarbamoyl functional group on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates efficient palladium-catalyzed bond formation with aryl or vinyl halides. The electron-withdrawing fluorine and carbamoyl groups enhance its reactivity and selectivity in coupling processes, making it a useful intermediate in pharmaceutical and agrochemical synthesis. Its stability under typical reaction conditions and compatibility with diverse substrates further contribute to its utility in organic and medicinal chemistry research. Proper handling under inert conditions is recommended to preserve its integrity.
4-Fluoro-3-(methylcarbamoyl)phenylboronic acid structure
874219-19-9 structure
Product Name:4-Fluoro-3-(methylcarbamoyl)phenylboronic acid
CAS No:874219-19-9
MF:C8H9BFNO3
MW:196.971365690231
MDL:MFCD08235038
CID:709608
PubChem ID:44717580
Update Time:2025-08-04

4-Fluoro-3-(methylcarbamoyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid
    • 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
    • 4-Fluoro-3-(methylcarbamoyl)phenylboronic acid
    • [4-fluoro-3-(methylcarbamoyl)phenyl]boronic acid
    • Boronic acid,B-[4-fluoro-3-[(methylamino)carbonyl]phenyl]-
    • 4-Fluoro-3-(methylaminocarbonyl)phenylboronic acid
    • DVDSMLPVTUSIFM-UHFFFAOYSA-N
    • SBB092088
    • AM87314
    • BC001886
    • N-METHYL 5-BORONO-2-FLUOR
    • B-[4-Fluoro-3-[(methylamino)carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [4-fluoro-3-[(methylamino)carbonyl]phenyl]- (9CI)
    • 4-Fluoro-3-(methylaminocarbonyl)benzeneboronic acid
    • [4-Fluoro-3-(methylaminocarbonyl)phenyl]boronic acid
    • MFCD08235038
    • (4-Fluoro-3-(methylcarbamoyl)phenyl)boronicacid
    • DB-088257
    • CS-0030606
    • DTXSID00660229
    • DS-14905
    • F11398
    • AKOS006220668
    • SCHEMBL3326392
    • 874219-19-9
    • MDL: MFCD08235038
    • Inchi: 1S/C8H9BFNO3/c1-11-8(12)6-4-5(9(13)14)2-3-7(6)10/h2-4,13-14H,1H3,(H,11,12)
    • InChI Key: DVDSMLPVTUSIFM-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC=C(B(O)O)C=1)NC

Computed Properties

  • Exact Mass: 197.06600
  • Monoisotopic Mass: 197.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Density: 1.31
  • Melting Point: 226-228
  • Refractive Index: 1.533
  • PSA: 69.56000
  • LogP: -0.74400

4-Fluoro-3-(methylcarbamoyl)phenylboronic acid Security Information

  • Hazard Statement: Irritant/Keep Cold
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep cold

4-Fluoro-3-(methylcarbamoyl)phenylboronic acid Pricemore >>

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Additional information on 4-Fluoro-3-(methylcarbamoyl)phenylboronic acid

4-Fluoro-3-(methylcarbamoyl)phenylboronic Acid: A Comprehensive Overview

4-Fluoro-3-(methylcarbamoyl)phenylboronic acid, also known by its CAS registry number CAS No 874219-19-9, is a versatile organic compound with significant applications in the fields of organic synthesis and materials science. This compound has garnered attention due to its unique chemical properties and potential for use in advanced chemical reactions, particularly in the realm of Suzuki-Miyaura coupling reactions, which are pivotal in the construction of biaryl structures.

The molecular structure of 4-fluoro-3-(methylcarbamoyl)phenylboronic acid comprises a phenyl ring substituted with a fluoro group at the para position and a methylcarbamoyl group at the meta position, along with a boronic acid functional group attached to the phenyl ring. This arrangement imparts the compound with distinct electronic and steric properties, making it an attractive substrate for various synthetic transformations.

Recent studies have highlighted the role of 4-fluoro-3-(methylcarbamoyl)phenylboronic acid in the development of novel materials, particularly in the synthesis of advanced polymers and pharmaceutical intermediates. The presence of the boronic acid group facilitates its use in cross-coupling reactions, enabling the creation of complex molecular architectures that are otherwise challenging to synthesize through traditional methods.

In terms of chemical reactivity, this compound exhibits high stability under standard reaction conditions, which is advantageous for large-scale production processes. Its ability to undergo selective transformations has been exploited in the design of bioactive molecules, where precise control over regioselectivity and stereoselectivity is crucial.

The synthesis of 4-fluoro-3-(methylcarbamoyl)phenylboronic acid typically involves multi-step procedures that include nucleophilic aromatic substitution and subsequent functionalization to introduce the boronic acid moiety. Researchers have reported optimized protocols that enhance yield and purity, ensuring scalability for industrial applications.

In addition to its role as a building block in organic synthesis, this compound has found applications in catalysis and sensor technology. The integration of fluorine into its structure contributes to its electronic versatility, making it suitable for use in fluorinated materials that exhibit enhanced thermal stability and mechanical properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity patterns of 4-fluoro-3-(methylcarbamoyl)phenylboronic acid. These studies have enabled researchers to predict optimal reaction conditions and design novel synthetic pathways, further expanding its utility across diverse chemical disciplines.

The continued exploration of this compound's properties is expected to unlock new opportunities in drug discovery, where its unique combination of functional groups could serve as a scaffold for developing bioactive agents with tailored pharmacological profiles.

In conclusion, 4-fluoro-3-(methylcarbamoyl)phenylboronic acid, identified by its CAS number CAS No 874219-19-9, stands as a testament to the ingenuity of modern organic chemistry. Its adaptability across various synthetic contexts underscores its importance as a key intermediate in contemporary chemical research and industry.

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